
tert-Butyl b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl b-D-glucopyranoside: is a glucopyranose derivative with the molecular formula C10H20O6 and a molecular weight of 236.26 . This compound is a type of glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond. Glycosides play various roles in living organisms, including serving as energy sources and participating in cellular signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl b-D-glucopyranoside can be synthesized through the glycosylation of tert-butyl alcohol using cyclodextrin glucanotransferases (CGTases) from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 . The reaction involves the use of partially hydrolyzed starch as a glucose donor, resulting in a transglucosylation yield of approximately 44%, producing tert-butyl-α-D-glucoside as the major product and tert-butyl-α-D-maltoside as a minor product .
Industrial Production Methods: The industrial production of this compound typically involves enzymatic processes due to their specificity and efficiency. Cyclodextrin glucanotransferases are commonly used in these processes to catalyze the glycosylation reactions .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl b-D-glucopyranoside is used as a surfactant due to its ability to lower the surface tension of water . It is also used in the synthesis of other glycosides and as a model compound in glycosylation studies.
Biology: In biological research, this compound is used to study the mechanisms of glycosylation and the role of glycosides in cellular processes.
Industry: In industrial applications, this compound is used in the production of biodegradable surfactants and detergents .
Wirkmechanismus
The mechanism of action of tert-Butyl b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. As a glycoside, it can participate in glycosylation reactions, where it transfers a glycosyl group to a substrate molecule. This process is catalyzed by glycosyltransferases, which facilitate the formation of glycosidic bonds. The molecular targets and pathways involved in these reactions include various enzymes and proteins that recognize and bind to the glycoside .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl α-D-glucoside: Similar in structure but differs in the configuration of the glycosidic bond.
Octyl-α-D-glucoside: Another glycoside with a longer alkyl chain, used as a surfactant.
tert-Butyl-α-D-maltoside: A minor product formed during the synthesis of tert-Butyl b-D-glucopyranoside.
Uniqueness: this compound is unique due to its specific glycosidic bond configuration and its ability to act as a surfactant. Its enzymatic synthesis using CGTases also sets it apart from other glycosides, highlighting its potential for industrial applications .
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBMEIHHNSHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12319301.png)
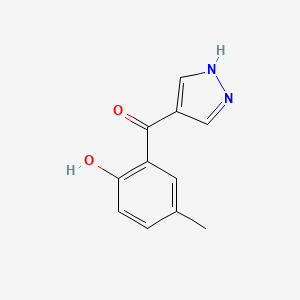

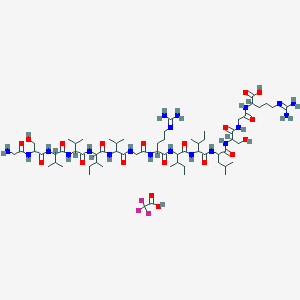
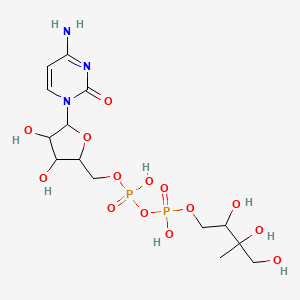
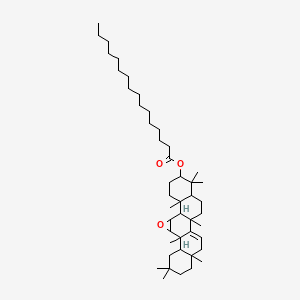

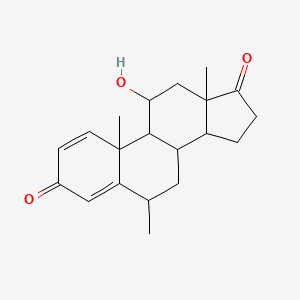
![Benzoic acid,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-](/img/structure/B12319351.png)
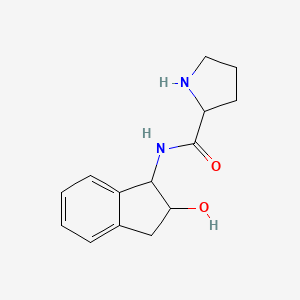

![beta-D-Glucopyranoside,(3beta,6alpha,16beta,20R,24S)-3-[(3,4-di-O-acetyl-beta-D-xylopyranosyl)oxy]-20, 24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl](/img/structure/B12319369.png)
![[5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate](/img/structure/B12319371.png)
![[3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12319376.png)
